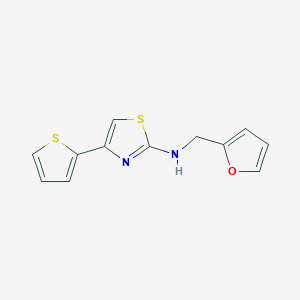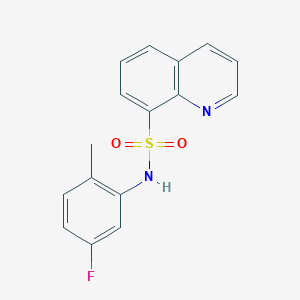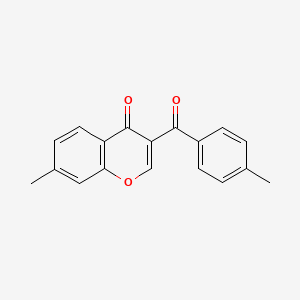
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one, also known as Coumarin 151, is a chemical compound with various scientific research applications. This compound belongs to the coumarin family, which is a class of organic compounds that have a benzene ring fused with a pyrone ring. Coumarin 151 has been synthesized using different methods, and it has been found to exhibit biochemical and physiological effects.
作用机制
The mechanism of action of 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 is not fully understood, but it is believed to involve the interaction of the compound with specific biological targets, such as enzymes and receptors. For instance, this compound 151 has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter. It has also been found to interact with the estrogen receptor, a protein that mediates the effects of estrogen in the body.
Biochemical and Physiological Effects
This compound 151 has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. For instance, this compound 151 has been found to scavenge free radicals and reduce oxidative stress in biological systems. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to inflammatory stimuli. Additionally, this compound 151 has been found to induce apoptosis, a form of programmed cell death, in cancer cells.
实验室实验的优点和局限性
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has several advantages as a research tool, including its fluorescent properties, its ability to interact with specific biological targets, and its potential to be synthesized into other coumarin derivatives with different biological activities. However, there are also limitations to its use, such as its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151, including the synthesis of new coumarin derivatives with improved biological activities, the investigation of its potential as a therapeutic agent for various diseases, and the development of new methods for its detection and quantification in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and its potential toxicity in vivo.
合成方法
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 can be synthesized using different methods, including the Perkin reaction, Knoevenagel condensation, and Wittig reaction. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a catalyst, such as sodium acetate. The Knoevenagel condensation involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base, such as piperidine. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide in the presence of a base, such as sodium hydroxide.
科学研究应用
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been used in various scientific research applications, including as a fluorescent probe for imaging biological structures, such as mitochondria and lysosomes. It has also been used as a sensor for detecting metal ions, such as copper and zinc, in biological samples. Additionally, this compound 151 has been used as a precursor for the synthesis of other coumarin derivatives with potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
属性
IUPAC Name |
7-methyl-3-(4-methylbenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-11-3-6-13(7-4-11)17(19)15-10-21-16-9-12(2)5-8-14(16)18(15)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJVHVODUHUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

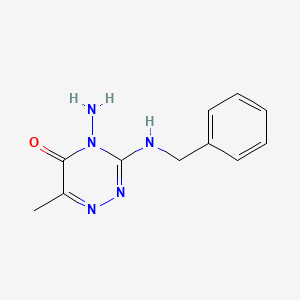
![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
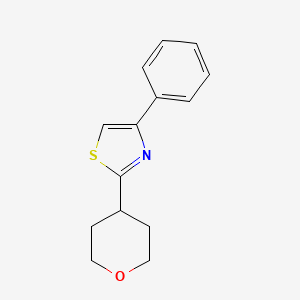
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)

![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
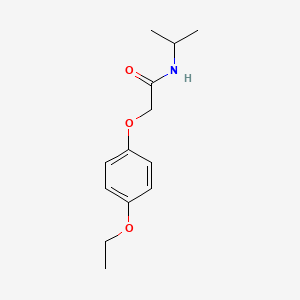
![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)
